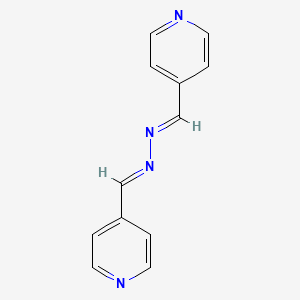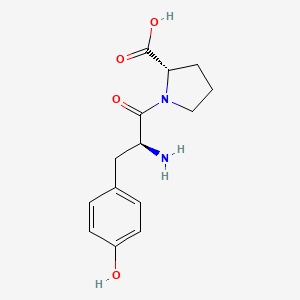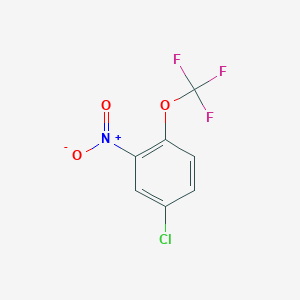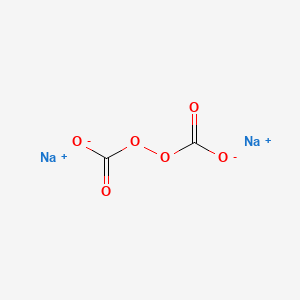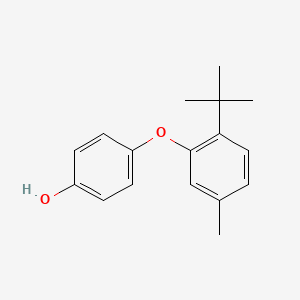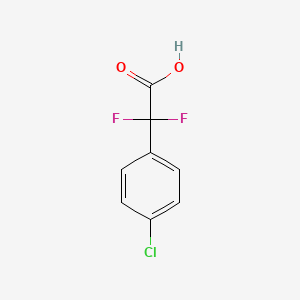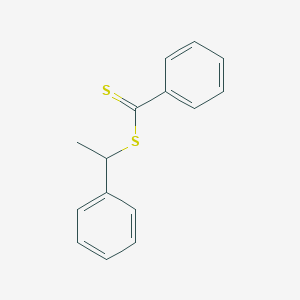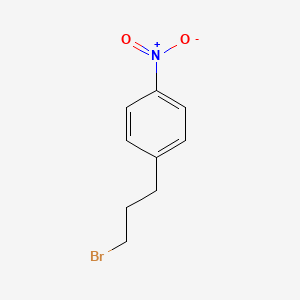
1-(3-Bromopropyl)-4-nitrobenzene
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-nitrobenzene is a chemical compound that is used in various scientific research applications. It is a nitroaromatic compound that has a bromine atom attached to a propyl group. This compound is commonly used in organic chemistry research, particularly in the synthesis of other chemical compounds.
Applications De Recherche Scientifique
Ultrasound-Assisted Preparation
1-Butoxy-4-nitrobenzene, similar in structure to 1-(3-Bromopropyl)-4-nitrobenzene, was prepared using ultrasonic irradiation, showing enhanced reaction rates compared to conventional methods. This technique can be applied to synthesize nitro aromatic ethers efficiently (Harikumar & Rajendran, 2014).
Synthesis of Pharmaceutical Intermediates
1-(2-Bromoethoxy)-4-nitrobenzene, a derivative of 1-(3-Bromopropyl)-4-nitrobenzene, is an intermediate in producing dofetilide, a medication for arrhythmia. Its synthesis involves reactions under varying conditions, demonstrating the compound's role in pharmaceutical manufacturing (Zhai Guang-xin, 2006).
Radiochemical Synthesis
The synthesis of [18F]FP-β-CIT involved using a compound similar to 1-(3-Bromopropyl)-4-nitrobenzene. This process is significant in creating radiochemical compounds for medical imaging (Klok et al., 2006).
Polymer Solar Cells Improvement
1-Bromo-4-Nitrobenzene, a similar compound, was used to improve polymer solar cells' efficiency. The addition of this compound led to a significant increase in power conversion efficiency, demonstrating its potential in renewable energy technologies (Fu et al., 2015).
Photoreaction Studies
Nitrobenzene derivatives, including those similar to 1-(3-Bromopropyl)-4-nitrobenzene, undergo efficient photoreactions with hydrobromic acid, providing insights into the chemical behavior of these compounds under specific light conditions (McIntyre et al., 2004).
Reactivity in Ionic Liquids
Studies show that the reactivity of radical anions of 1-bromo-4-nitrobenzene is enhanced in room temperature ionic liquids. This finding suggests potential applications in ionic liquid-mediated chemical reactions (Ernst et al., 2013).
Structural Analysis
The anisotropic displacement parameters for compounds like 1-(halomethyl)-3-nitrobenzene, including the bromo variant, have been calculated, offering valuable data for the structural analysis of these chemicals (Mroz et al., 2020).
Photophysics and Photochemistry
The complex photophysics and photochemistry of nitrobenzene, which include derivatives like 1-(3-Bromopropyl)-4-nitrobenzene, have been explored to understand their behavior under UV light, beneficial for applications in photochemistry and environmental sciences (Giussani & Worth, 2017).
Propriétés
IUPAC Name |
1-(3-bromopropyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUGTTJYNYXZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440046 | |
| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-4-nitrobenzene | |
CAS RN |
53712-77-9 | |
| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53712-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

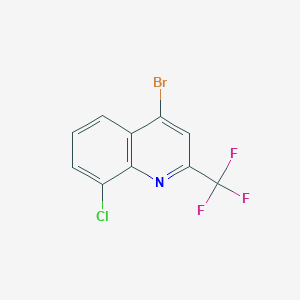
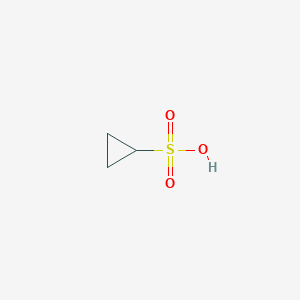
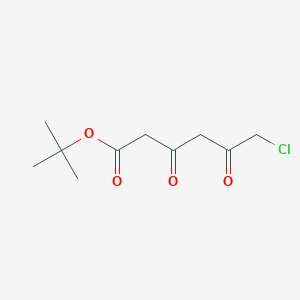
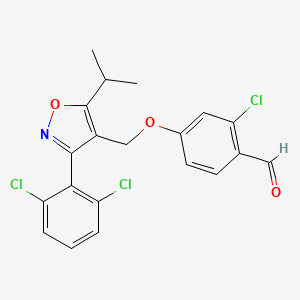
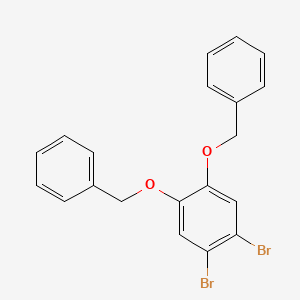
![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
